

Technical Comparison Guide: 2-Formamido-5-methylhex-4-enoic Acid

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Compound of Interest

Compound Name: 2-Formamido-5-methylhex-4-enoic acid
Cat. No.: B13481886

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Executive Summary & Scientific Context

2-Formamido-5-methylhex-4-enoic acid (also known as

-Formyl-dehydroleucine) is a specialized non-proteinogenic amino acid derivative. Structurally, it represents the

-formylated,

-unsaturated analog of L-leucine.

While standard leucine derivatives are ubiquitous in peptide synthesis, this unsaturated analog offers unique steric and electronic properties. The double bond at the C4-C5 position restricts side-chain flexibility (reducing entropic penalty upon binding) and introduces a planar geometry that can probe the "hydrophobic pocket" depth of leucine-binding enzymes and receptors.

Furthermore,

-formyl peptides are potent chemoattractants for neutrophils; incorporating this unsaturated residue allows researchers to modulate the stability and potency of these immunological probes.

This guide objectively compares **2-Formamido-5-methylhex-4-enoic acid** against its saturated standard (

-Formyl-L-leucine) and its deprotected precursor, providing validated protocols for characterization and synthesis.

Comparative Technical Profile

The following table contrasts the target compound with its primary alternatives. Note the distinct physicochemical shifts caused by the formyl protection and unsaturation.

Table 1: Physicochemical Comparison

Feature	Target Product (2-Formamido-5-methylhex-4-enoic acid)	Precursor (2-Amino-5-methylhex-4-enoic acid)	Saturated Analog (-Formyl-L-Leucine)
CAS Number	1343977-77-4	3558-31-4	6113-61-7
Formula			
Mol.[1][2] Weight	171.19 g/mol	143.18 g/mol	159.18 g/mol
Hybridization	(Alkene) + (Amide)	(Alkene) + (Amine)	(Alkane) + (Amide)
Solubility	DMSO, Methanol, Ethanol	Water (Zwitterionic), Dilute Acid	DMSO, Ethanol, Water (Low)
Stability	Oxidation sensitive (Double bond)	Oxidation sensitive	Stable
Key Application	Conformational probe, Chemotaxis analog	Allelochemical studies, Biosynthesis	Standard peptide synthesis

Elemental Analysis & Characterization

Accurate elemental analysis (CHN) is the gold standard for validating the purity of this compound, particularly to ensure complete formylation of the precursor.

Theoretical Values

For **2-Formamido-5-methylhex-4-enoic acid** (

):

- Carbon (C): 56.13%
- Hydrogen (H): 7.65%
- Nitrogen (N): 8.18%
- Oxygen (O): 28.04%

Experimental Validation Protocol

To verify the identity of a synthesized batch, follow this self-validating combustion analysis workflow.

- **Drying:** Dry the sample in a vacuum desiccator over

for 24 hours at room temperature to remove trace solvent (water/acetic acid) which significantly skews %C and %H.
- **Combustion:** Flash combustion at 1800°C (dynamic flash) in a CHN Analyzer (e.g., PerkinElmer 2400 Series II).
- **Acceptance Criteria:**
 - :

(Target range: 55.73% – 56.53%)
 - :

(Target range: 7.25% – 8.05%)
 - :

(Target range: 7.88% – 8.48%)

“

Expert Insight: If your Nitrogen value is low (< 7.8%) but Carbon is high, you likely have incomplete formylation (presence of starting material). If Carbon is low, check for trapped solvent (e.g., ethyl acetate from extraction).

Synthesis & Isolation Workflow

Since this compound is often "made-to-order," a robust synthesis protocol is essential. The following method utilizes a mixed anhydride approach to formylate the amine without affecting the acid-sensitive double bond.

Reagents

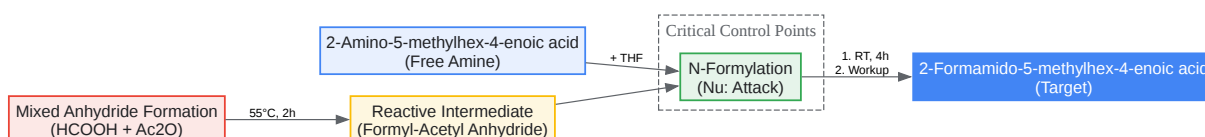
- Precursor: 2-Amino-5-methylhex-4-enoic acid (1.0 eq)
- Formylating Agent: Formic acid (98%, 10 eq) / Acetic anhydride (5 eq)
- Solvent: THF (anhydrous)

Step-by-Step Protocol

- Activation: In a flame-dried flask, mix Formic acid (10 mL) and Acetic anhydride (5 mL). Stir at 55°C for 2 hours to generate the mixed anhydride (). Cool to 0°C.
- Addition: Dissolve 2-Amino-5-methylhex-4-enoic acid (1.43 g, 10 mmol) in minimal dry THF. Add dropwise to the cold mixed anhydride solution.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile phase: -Butanol/Acetic Acid/Water 4:1:1). The ninhydrin stain should disappear (loss of free amine).
- Quenching: Cool to 0°C and add ice water (20 mL) to hydrolyze excess anhydride.

- Extraction: Evaporate THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (mL).
- Purification: Wash combined organics with brine, dry over , and concentrate. Recrystallize from Ethyl Acetate/Hexane to yield white crystals.

Visualization: Synthesis Pathway[1]



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Figure 1: Reaction pathway for the selective N-formylation of the unsaturated amino acid precursor using a mixed anhydride strategy.

Applications & Biological Logic[3] Conformational Probes in Drug Design

The target compound serves as a rigidified leucine analog. In drug development, replacing a flexible Leucine residue with **2-Formamido-5-methylhex-4-enoic acid** in a peptide sequence restricts the rotation of the side chain (

and

angles).

- Hypothesis: If the biological activity increases upon substitution, the bioactive conformation requires the specific rotamer stabilized by the double bond.
- Mechanism: The

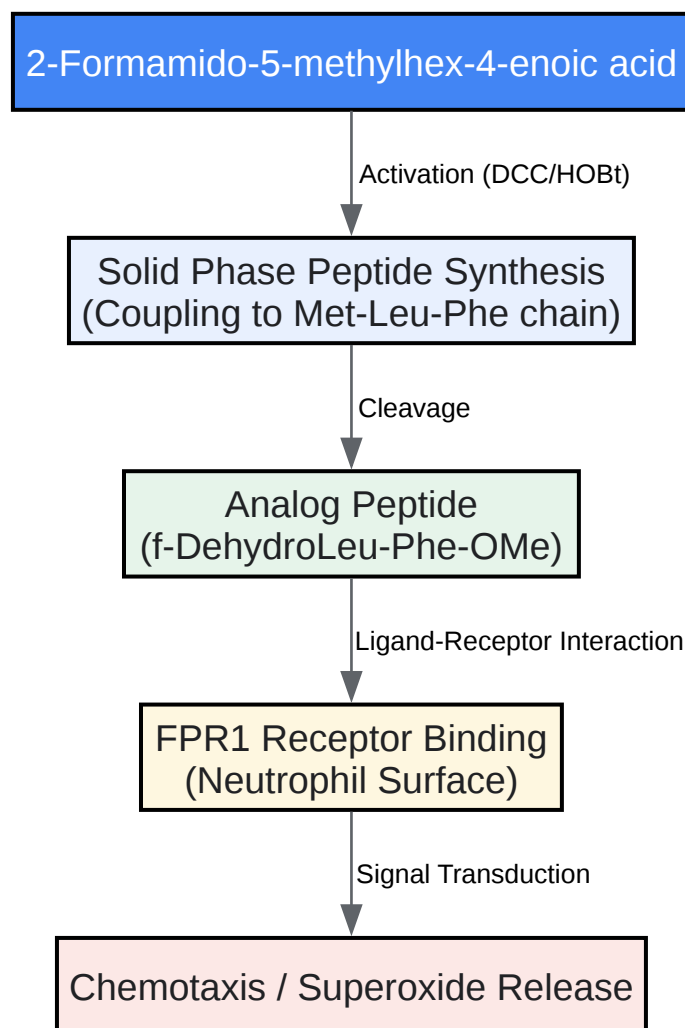
carbons at C4 and C5 force the terminal methyl groups into a specific plane, reducing the "entropic cost" of binding to a receptor.

Chemotactic Signaling

-formyl peptides (like fMLP) are primary signals used by the innate immune system to detect bacteria.

- Application: Researchers use analogs like **2-Formamido-5-methylhex-4-enoic acid** to synthesize "Dehydro-fMLP."
- Utility: These analogs often exhibit altered resistance to enzymatic degradation (proteolysis) while maintaining receptor affinity, making them superior probes for studying neutrophil activation.

Visualization: Chemotactic Peptide Workflow



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Figure 2: Experimental workflow for utilizing the target compound in the synthesis of protease-resistant chemotactic peptide analogs.

References

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